Complestatin

説明

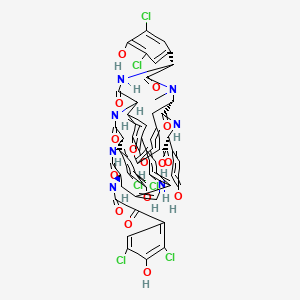

Structure

2D Structure

特性

分子式 |

C61H45Cl6N7O15 |

|---|---|

分子量 |

1328.8 g/mol |

IUPAC名 |

(2R)-2-[[(17R,20R,23R,26R,29S)-20,26-bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-18,21,24,27-tetraoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,14,31,34-decaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C61H45Cl6N7O15/c1-74-44(56(82)73-49(61(87)88)25-4-7-32(75)8-5-25)12-24-2-9-33(10-3-24)89-45-22-27-13-35(51(45)77)26-6-11-34-31(23-68-42(34)20-26)21-43(69-59(85)50(76)30-18-40(66)54(80)41(67)19-30)55(81)70-47(28-14-36(62)52(78)37(63)15-28)57(83)71-46(27)58(84)72-48(60(74)86)29-16-38(64)53(79)39(65)17-29/h2-11,13-20,22-23,43-44,46-49,68,75,77-80H,12,21H2,1H3,(H,69,85)(H,70,81)(H,71,83)(H,72,84)(H,73,82)(H,87,88)/t43-,44+,46-,47-,48-,49-/m1/s1 |

InChIキー |

JJGZGELTZPACID-OTLJHNKQSA-N |

異性体SMILES |

CN1[C@@H](CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(=CN6)C[C@H](C(=O)N[C@@H](C(=O)N[C@H]4C(=O)N[C@@H](C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O |

正規SMILES |

CN1C(CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(=CN6)CC(C(=O)NC(C(=O)NC4C(=O)NC(C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O |

同義語 |

chloropeptin II complestatin isocomplestatin |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Complestatin from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complestatin, a potent bicyclic chlorinated hexapeptide, stands as a significant discovery from the microbial world, showcasing a range of compelling biological activities. Initially identified as a powerful inhibitor of the complement system, its repertoire has expanded to include anti-HIV, antibacterial, and unique peptidoglycan remodeling activities.[1][2][3][4] This guide provides an in-depth technical overview of the discovery, isolation, and characterization of this compound from its native producers, various species of Streptomyces. The methodologies and data presented are synthesized from seminal and contemporary research to serve as a comprehensive resource for professionals in drug discovery and development.

Discovery and Producing Organisms

This compound was first isolated from the mycelium of Streptomyces lavendulae SANK 60477, where it was characterized as a potent inhibitor of the complement system.[1] Subsequent research led to its re-isolation from Streptomyces chartreusis AN1542 and other Streptomyces species as an inhibitor of the binding of HIV gp120 to the CD4 protein and as an antibacterial agent. It was also discovered that this compound is identical to a compound named chloropeptin II, isolated from Streptomyces sp. WK-3419.

The biosynthesis of this compound is orchestrated by a large, approximately 54.5 kb non-ribosomal peptide synthetase (NRPS) gene cluster. This cluster has been successfully cloned and heterologously expressed in hosts like Streptomyces lividans, paving the way for genetic manipulation and the generation of novel analogues.

Physicochemical and Biological Properties

This compound is a complex molecule with the chemical formula C₆₁H₄₅Cl₆N₇O₁₅ and a molecular weight of approximately 1328.8 g/mol . Its structure is notable for containing unusual amino acids, including D-(-)-4-hydroxyphenylglycine and D-(-)-3,5-dichloro-4-hydroxyphenylglycine.

The biological activities of this compound are summarized in the table below. Its primary antibacterial mechanism of action is the inhibition of the type II fatty acid synthesis (FASII) pathway, specifically targeting the enoyl-acyl carrier protein (ACP) reductase (FabI). This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis, which is crucial for the formation of bacterial cell membranes.

Table 1: Biological Activity of this compound

| Activity Type | Target/Assay | Organism/System | IC₅₀ / MIC | Reference |

| Anti-complement | Hemolysis of sensitized sheep erythrocytes | Guinea Pig Complement | 0.4 µg/mL | |

| Anti-complement | Hemolysis of sensitized sheep erythrocytes | Human Complement | 0.7 µg/mL | |

| Antibacterial | Enoyl-ACP Reductase (FabI) Inhibition | Staphylococcus aureus | 0.3–0.6 µM | |

| Antibacterial | Minimum Inhibitory Concentration | Staphylococcus aureus | 2–4 µg/mL | |

| Antibacterial | Minimum Inhibitory Concentration | Methicillin-resistant S. aureus (MRSA) | 2–4 µg/mL | |

| Antibacterial | Minimum Inhibitory Concentration | Quinolone-resistant S. aureus (QRSA) | 2–4 µg/mL | |

| Antiviral | Inhibition of HIV gp120 binding to CD4 | - | Not specified |

Experimental Protocols

The following sections detail the methodologies for the fermentation, extraction, and purification of this compound, based on published procedures for Streptomyces fermentations and natural product isolation.

Fermentation of Streptomyces

The production of this compound is achieved through submerged fermentation of a suitable Streptomyces strain. The following protocol is a representative procedure.

a. Inoculum Development:

-

Prepare a seed culture by inoculating a 500-mL Erlenmeyer flask containing 80 mL of sterile seed medium with spores or a mycelial suspension from a mature plate culture of the Streptomyces strain.

-

Incubate the flask on a rotary shaker at 150 rpm and 28°C for 3 days.

b. Production Fermentation:

-

Inoculate a production fermenter containing the sterile production medium with the seed culture (typically a 5-10% v/v inoculum).

-

Maintain the fermentation under controlled conditions:

-

Temperature: 28°C

-

pH: Maintain around 7.2

-

Agitation and Aeration: To be optimized for the specific fermenter geometry to ensure sufficient dissolved oxygen.

-

-

Monitor the fermentation for 5-7 days. Production of this compound is typically associated with the stationary phase of growth.

c. Media Composition:

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Soluble Starch | 10 | 10 |

| Glucose | - | 20 |

| Soybean Meal | - | 25 |

| Beef Extract | 1 | 1 |

| Yeast Extract | 4 | 4 |

| NaCl | 2 | 2 |

| K₂HPO₄ | 0.25 | 0.25 |

| CaCO₃ | 2 | 2 |

| pH | 7.2 (pre-sterilization) | 7.2 (pre-sterilization) |

Note: This is a general medium composition and should be optimized for the specific producing strain.

Extraction and Isolation

This compound is primarily located within the mycelium of the Streptomyces culture. The following extraction and purification scheme is a representative workflow.

a. Mycelial Harvest and Extraction:

-

At the end of the fermentation, separate the mycelium from the culture broth by centrifugation (e.g., 6000 rpm for 10 minutes).

-

Extract the mycelial cake twice with 80% aqueous acetone.

-

Combine the acetone extracts and concentrate them in vacuo to remove the acetone, resulting in an aqueous solution.

b. Solvent Partitioning:

-

Adjust the pH of the aqueous solution to 3.0 with 1 N HCl.

-

Perform a liquid-liquid extraction by partitioning the acidified aqueous solution against an equal volume of ethyl acetate (EtOAc). Repeat the extraction twice.

-

Combine the ethyl acetate fractions and concentrate to dryness in vacuo to yield the crude extract.

c. Chromatographic Purification:

-

Silica Gel Chromatography (Initial Cleanup):

-

Subject the crude extract to column chromatography on a silica gel (e.g., Merck Art No. 7734.9025) column.

-

Elute the column with a stepwise gradient of chloroform-methanol (e.g., from 20:1 to 1:1 v/v).

-

Collect fractions and monitor for activity using a suitable bioassay (e.g., anti-complement or antibacterial assay). Pool the active fractions.

-

-

Reversed-Phase Chromatography (Final Purification):

-

Further purify the active fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 or C8 column.

-

A typical mobile phase system would be a gradient of acetonitrile in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).

-

Monitor the elution profile by UV absorbance (e.g., at 220 nm and 280 nm) and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the final compound using analytical HPLC and mass spectrometry.

-

Structure Elucidation

The complex, bicyclic structure of this compound was determined through a combination of spectroscopic techniques and confirmed by total synthesis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact molecular weight of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structure elucidation for complex natural products. A suite of NMR experiments is required:

-

1D NMR: ¹H and ¹³C NMR spectra provide information on the types and number of protons and carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within spin systems, helping to piece together amino acid side chains.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule and establishing the peptide sequence and macrocyclic linkages.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the stereochemistry and 3D conformation of the molecule.

-

-

-

Total Synthesis: The unambiguous confirmation of the structure and stereochemistry of this compound was achieved through its total chemical synthesis.

Visualizations

Workflow for this compound Discovery and Isolation

Caption: Overall workflow from Streptomyces fermentation to pure this compound.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

Caption: this compound inhibits the FabI enzyme in the bacterial FASII pathway.

Conclusion

This compound remains a molecule of significant interest due to its diverse biological activities and complex chemical architecture. The methodologies for its production and isolation, while rooted in classical natural product chemistry, offer avenues for optimization and process development. A thorough understanding of its fermentation, extraction, and purification is critical for researchers aiming to explore its therapeutic potential further, whether through direct use, semi-synthesis, or by leveraging its biosynthetic pathway for the creation of novel derivatives. This guide provides a foundational technical overview to support such endeavors.

References

- 1. What are FabI inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a potent anti-complement substance produced by Streptomyces lavendulae. I. Fermentation, isolation and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Complestatin (Chloropeptin II): Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complestatin, also known as chloropeptin II, is a complex bicyclic chlorinated hexapeptide natural product.[1] First isolated from Streptomyces lavendulae, it has garnered significant attention within the scientific community due to its diverse and potent biological activities.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological functions of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a member of the glycopeptide antibiotic family, characterized by a highly constrained macrocyclic structure.[3] Its complex architecture includes several non-proteinogenic amino acids and multiple chlorine substitutions. The definitive structure and stereochemistry of this compound have been confirmed through total synthesis.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C61H45Cl6N7O15 | [4] |

| Molecular Weight | 1328.8 g/mol | |

| Monoisotopic Mass | 1325.110480 Da | |

| XLogP3-AA | 9.8 | |

| Hydrogen Bond Donor Count | 11 | |

| Hydrogen Bond Acceptor Count | 17 | |

| Rotatable Bond Count | 9 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and stereochemical confirmation of this compound. Specific chemical shifts are diagnostic for its unique atropisomerism.

Diagnostic ¹H NMR Chemical Shifts (DMSO-d₆):

| Proton | Chemical Shift (ppm) |

| Trp α-CH | 4.18 |

| Trp β-CH₂ | 3.50, 2.89 |

Note: A complete, tabulated dataset of ¹H and ¹³C NMR chemical shifts and detailed High-Resolution Mass Spectrometry (HR-MS) data are essential for unambiguous identification and characterization. Researchers are encouraged to consult specialized spectroscopic databases and the primary literature for this information.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces lavendulae

The following is a generalized protocol for the isolation and purification of this compound, based on common methods for natural product extraction from actinomycetes. Specific conditions may require optimization.

Workflow for this compound Isolation:

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Steps:

-

Fermentation: Streptomyces lavendulae is cultured in a suitable nutrient-rich medium under optimal conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including this compound.

-

Mycelia Harvest: The bacterial mycelia are separated from the fermentation broth by centrifugation.

-

Extraction: The mycelial cake is extracted with an organic solvent such as methanol or acetone to solubilize the secondary metabolites.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This may include silica gel chromatography, followed by size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on polarity and size.

-

Bioassay-Guided Fractionation: Fractions from the chromatographic steps are tested for their biological activity (e.g., antibacterial or enzyme inhibitory activity) to guide the purification process.

-

HPLC Purification: The active fractions are further purified by reverse-phase high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as NMR and mass spectrometry. To date, a publicly available X-ray crystal structure of this compound has not been reported.

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable range of biological activities, making it a molecule of significant interest for drug discovery.

Antibacterial Activity: Inhibition of Fatty Acid Synthesis

This compound demonstrates potent antibacterial activity, particularly against Gram-positive bacteria, by targeting the fatty acid biosynthesis (FAS-II) pathway. It specifically inhibits the enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in this pathway.

Enzyme Kinetics of FabI Inhibition:

This compound and related compounds inhibit Staphylococcus aureus FabI with IC₅₀ values in the range of 0.3-0.6 µM. Further detailed kinetic studies are needed to determine the precise mechanism of inhibition (e.g., competitive, non-competitive).

Signaling Pathway of Fatty Acid Synthesis Inhibition:

Caption: this compound inhibits the FabI enzyme in the bacterial fatty acid synthesis pathway.

Antibacterial Activity: Inhibition of Peptidoglycan Remodeling

A novel mechanism of antibacterial action for this compound involves the inhibition of peptidoglycan remodeling. It achieves this by binding to peptidoglycan and blocking the activity of autolysins, which are essential enzymes for cell wall turnover and expansion.

Mechanism of Autolysin Inhibition:

Caption: this compound binds to peptidoglycan, thereby blocking the action of autolysins.

Anti-complement Activity

This compound was initially discovered as a potent inhibitor of the alternative pathway of the human complement system. This activity is thought to be mediated by the inhibition of the C3 and C5 convertases, which are central enzymatic complexes in the complement cascade. By blocking the generation of the anaphylatoxins C3a and C5a, this compound can suppress the inflammatory response.

Inhibition of the Complement Cascade:

Caption: this compound inhibits the C3 and C5 convertases of the complement system.

Anti-HIV Activity

This compound has been identified as an inhibitor of human immunodeficiency virus (HIV) entry into host cells. It exerts this effect by binding to the viral envelope glycoprotein gp120, thereby preventing its interaction with the primary cellular receptor, CD4.

Mechanism of HIV Entry Inhibition:

Caption: this compound binds to HIV gp120 and blocks its interaction with the CD4 receptor.

Conclusion

This compound (chloropeptin II) is a natural product with a complex chemical structure and a diverse array of potent biological activities. Its ability to inhibit essential pathways in bacteria, modulate the human complement system, and block HIV entry highlights its potential as a lead compound for the development of new therapeutic agents. Further research into its detailed mechanisms of action, structure-activity relationships, and optimization through medicinal chemistry efforts is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource to stimulate and support these future investigations.

References

- 1. scispace.com [scispace.com]

- 2. Complement inhibition at the level of C3 or C5: mechanistic reasons for ongoing terminal pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Chloropeptin II (this compound) and Chloropeptin I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Stereochemical Determination of this compound A and B (Neuroprotectin A and B) - PMC [pmc.ncbi.nlm.nih.gov]

Complestatin: A Dual-Action Glycopeptide with Potent Antibacterial and Anti-Complement Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Complestatin, a non-ribosomal heptapeptide first isolated from Streptomyces lavendulae, has emerged as a molecule of significant interest due to its multifaceted biological activities. Initially recognized for its potent anti-complement properties, recent discoveries have unveiled its considerable antibacterial efficacy, operating through novel mechanisms of action distinct from traditional glycopeptide antibiotics. This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated molecular pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of new therapeutic agents.

Antibacterial Activity

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). Its antibacterial effects are primarily attributed to two distinct mechanisms: the inhibition of peptidoglycan remodeling and the disruption of fatty acid synthesis.

Mechanism of Action: Inhibition of Peptidoglycan Remodeling

A key antibacterial mechanism of this compound involves its ability to bind to peptidoglycan, the essential structural component of the bacterial cell wall. This binding event directly interferes with the function of autolysins, which are endogenous bacterial enzymes responsible for the controlled cleavage and remodeling of peptidoglycan during cell growth and division. By inhibiting autolysins, this compound effectively traps the bacteria within their own cell walls, preventing expansion and ultimately leading to a bacteriostatic effect. This mode of action is distinct from many common antibiotics, like penicillin, that inhibit cell wall synthesis.[1][2]

Diagram: Inhibition of Peptidoglycan Remodeling by this compound

Caption: this compound binds to peptidoglycan, inhibiting autolysin-mediated cell wall remodeling.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

In addition to its effects on the cell wall, this compound has been shown to inhibit bacterial fatty acid synthesis.[3][4] This is achieved through the specific inhibition of the enzyme enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial component of the type II fatty acid synthase (FAS-II) system in bacteria.[3] FabI catalyzes the final, rate-limiting step in the elongation of fatty acid chains. By inhibiting FabI, this compound disrupts the production of essential fatty acids required for building and maintaining cell membranes and other vital cellular components, ultimately leading to the cessation of bacterial growth.

Diagram: Inhibition of Fatty Acid Synthesis by this compound

Caption: this compound inhibits the FabI enzyme, disrupting the bacterial fatty acid synthesis pathway.

Quantitative Data: Antibacterial Activity

| Target Organism | Assay Type | Result | Reference |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 2-4 µg/mL | |

| Methicillin-resistant S. aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 2-4 µg/mL | |

| Quinolone-resistant S. aureus (QRSA) | Minimum Inhibitory Concentration (MIC) | 2-4 µg/mL | |

| S. aureus FabI | Enzyme Inhibition (IC50) | 0.3-0.6 µM |

Experimental Protocols

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A standard broth microdilution method is employed.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for S. aureus). The culture is then diluted to a standardized concentration, typically 5 x 105 colony-forming units (CFU)/mL.

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria with no antibiotic) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

The inhibitory effect of this compound on S. aureus FabI can be assessed using a spectrophotometric assay that monitors the oxidation of NADPH.

-

Reaction Mixture Preparation: The assay is performed in a 96-well plate. Each well contains a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5), a specific concentration of purified S. aureus FabI enzyme, NADPH, and the substrate, crotonoyl-ACP.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a microplate reader.

-

Inhibition Assay: To determine the inhibitory activity of this compound, the enzyme is pre-incubated with various concentrations of the compound before the addition of the substrate. The rate of NADPH oxidation is measured and compared to a control without the inhibitor.

-

IC50 Determination: The concentration of this compound that results in a 50% reduction in the initial rate of the enzymatic reaction (IC50) is calculated from a dose-response curve.

Anti-Complement Activity

This compound was initially discovered due to its potent inhibitory effect on the complement system, a critical component of the innate immune response.

Mechanism of Action: Inhibition of Anaphylatoxin Generation

The complement system is a cascade of proteins that, when activated, leads to a series of inflammatory responses. A key event in this cascade is the cleavage of complement components C3 and C5, which generates the potent anaphylatoxins C3a and C5a. These molecules are powerful chemoattractants and activators of various immune cells, contributing significantly to inflammation. This compound exerts its anti-complement activity by inhibiting the generation of C3a and C5a. The precise molecular target within the complement cascade has not been fully elucidated, but it is believed to interfere with the activity of the C3 and C5 convertases, the enzymes responsible for cleaving C3 and C5. By blocking the production of these anaphylatoxins, this compound can effectively suppress the inflammatory response mediated by the complement system.

Diagram: Inhibition of the Complement Cascade by this compound

Caption: this compound inhibits the complement cascade by blocking the generation of anaphylatoxins C3a and C5a.

Quantitative Data: Anti-Complement Activity

| System | Assay Type | Result (IC50) | Reference |

| Guinea Pig Complement | Hemolysis Inhibition | 0.4 µg/mL | |

| Human Complement | Hemolysis Inhibition | 0.7 µg/mL |

Experimental Protocols

The inhibitory effect of this compound on the classical complement pathway is commonly assessed using a hemolytic assay with sensitized sheep red blood cells (ssRBCs).

-

Sensitization of Red Blood Cells: Sheep red blood cells (RBCs) are washed and then sensitized by incubation with a sub-agglutinating concentration of anti-RBC antibodies (hemolysin).

-

Preparation of Serum and this compound: Normal human or guinea pig serum, as a source of complement, is diluted in a suitable buffer (e.g., Veronal buffered saline with Ca2+ and Mg2+). Various concentrations of this compound are prepared in the same buffer.

-

Hemolysis Reaction: The sensitized RBCs are incubated with the diluted serum in the presence of different concentrations of this compound at 37°C for a defined period (e.g., 30-60 minutes). A control reaction without this compound is also included.

-

Quantification of Hemolysis: The reaction is stopped by adding cold saline, and the intact cells are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at 412 nm.

-

IC50 Determination: The percentage of hemolysis inhibition is calculated for each this compound concentration relative to the control. The IC50 value, the concentration of this compound that causes 50% inhibition of hemolysis, is then determined.

The direct measurement of this compound's effect on anaphylatoxin generation can be performed using enzyme-linked immunosorbent assays (ELISAs).

-

Complement Activation: Normal human serum is incubated with a known complement activator (e.g., zymosan for the alternative pathway, or aggregated IgG for the classical pathway) in the presence or absence of varying concentrations of this compound.

-

Sample Collection: At specific time points, aliquots of the reaction mixture are taken, and the reaction is stopped by adding EDTA to chelate divalent cations, which are essential for complement activation.

-

ELISA for C3a and C5a: The concentrations of C3a and C5a in the collected samples are quantified using commercially available ELISA kits. These kits typically employ a sandwich ELISA format where capture antibodies specific for C3a or C5a are coated onto a microplate. The samples are added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added, and the resulting colorimetric change is measured spectrophotometrically.

-

Data Analysis: The concentrations of C3a and C5a generated in the presence of this compound are compared to those in the control (activator alone) to determine the extent of inhibition.

Conclusion

This compound stands out as a promising natural product with a unique dual-action profile. Its ability to combat bacteria through novel mechanisms, particularly the inhibition of peptidoglycan remodeling and fatty acid synthesis, makes it a compelling candidate for the development of new antibiotics to address the growing challenge of antimicrobial resistance. Furthermore, its potent anti-complement activity suggests potential therapeutic applications in a range of inflammatory and autoimmune disorders where the complement system plays a pathogenic role. The detailed methodologies and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and its analogs.

References

- 1. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Complestatin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the complestatin biosynthetic gene cluster (BGC), a crucial resource for the discovery and development of novel therapeutic agents. This compound, a non-ribosomal cyclic peptide, exhibits a range of biological activities, including the inhibition of HIV-1 entry and anti-complement functions, making its biosynthetic pathway a subject of intense research.[1] This document outlines the genetic architecture of the this compound BGC, the functions of its constituent genes, and detailed protocols for its manipulation and heterologous expression.

The this compound Biosynthetic Gene Cluster: Genetic Organization and Function

The this compound biosynthetic gene cluster, spanning approximately 50-55 kb, orchestrates the assembly of this complex natural product.[1][2] Found in actinomycetes such as Streptomyces lavendulae and Streptomyces chartreusis, the cluster encodes a suite of enzymes responsible for precursor biosynthesis, peptide backbone assembly, and post-assembly modifications.[1][2]

The core of the this compound BGC is a multi-modular non-ribosomal peptide synthetase (NRPS) system. In addition to the NRPS machinery, the cluster contains genes for the biosynthesis of the unusual non-proteinogenic amino acid 4-hydroxyphenylglycine (Hpg), as well as enzymes that catalyze halogenation and oxidative cross-linking of the peptide backbone.

Gene and Protein Functions

The this compound BGC typically comprises 16 open reading frames (ORFs) that encode the enzymatic machinery for its biosynthesis. The functions of these genes have been elucidated through sequence homology analysis and experimental characterization.

| Gene/ORF | Proposed Function |

| NRPS Modules | |

| ComA-G | Non-ribosomal peptide synthetases responsible for the sequential addition of amino acid precursors to the growing peptide chain. |

| Precursor Biosynthesis | |

| Hmo | p-hydroxymandelate oxidase, involved in the biosynthesis of the 4-hydroxyphenylglycine (Hpg) precursor. |

| HmaS | p-hydroxymandelate synthase, another key enzyme in Hpg biosynthesis. |

| HpgT | 4-hydroxyphenylglycine aminotransferase, which catalyzes the final step in Hpg formation. |

| PD | Prephenate dehydrogenase, involved in the shikimate pathway leading to Hpg. |

| Post-PKS Modification | |

| ComH | Non-heme halogenase responsible for the dichlorination of Hpg residues. |

| ComI, ComJ | Cytochrome P450-related oxidases that catalyze the oxidative phenolic couplings to form the cyclic structure of this compound. |

| Other Functions | |

| ComK, ComL | Ferredoxins, likely involved in electron transfer processes for the P450 oxidases. |

| ComM, ComN | ABC transporters, presumed to be involved in the export of this compound. |

| ComO, ComP | Transcriptional regulators that control the expression of the biosynthetic genes. |

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the BGC. The pathway can be broadly divided into three stages: precursor synthesis, non-ribosomal peptide synthesis, and post-synthesis modifications.

References

complestatin mode of action inhibiting peptidoglycan remodeling

An In-Depth Technical Guide to the Mode of Action of Complestatin in Inhibiting Peptidoglycan Remodeling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a glycopeptide antibiotic with a novel mode of action that circumvents common resistance mechanisms. While earlier studies suggested its primary target was fatty acid synthesis, recent, compelling evidence has redefined its mechanism as a potent inhibitor of peptidoglycan remodeling. This guide provides a detailed examination of this novel mechanism, focusing on the core principle that this compound binds directly to the peptidoglycan substrate, thereby preventing essential autolytic enzymes from remodeling the cell wall—a process crucial for bacterial growth and division. This unique "substrate-shielding" action presents a promising new avenue for antibiotic development.

It is important to note that a conflicting mechanism for this compound has been proposed, suggesting it inhibits the S. aureus enoyl-acyl carrier protein reductase (FabI) involved in fatty acid synthesis.[1][2] However, this guide will focus on the more recently elucidated mechanism involving the inhibition of peptidoglycan remodeling, which is supported by extensive experimental evidence against various bacterial species.[3][4]

Core Mechanism of Action: Inhibition via Substrate Binding

The structural integrity of the bacterial cell wall is maintained by a dynamic equilibrium between peptidoglycan synthesis and controlled degradation or "remodeling." This remodeling is carried out by a class of endogenous enzymes known as autolysins (peptidoglycan hydrolases).[1] These enzymes are essential for critical cellular processes, including:

-

Cell growth and elongation

-

Daughter cell separation after division

-

Turnover of cell wall material

This compound's mechanism is distinct from classic cell wall inhibitors like penicillin or vancomycin, which target the enzymatic machinery responsible for peptidoglycan synthesis. Instead, this compound employs a novel strategy by targeting the substrate itself.

The proposed mode of action follows a clear logical pathway:

-

Binding to Peptidoglycan: this compound directly binds to the mature peptidoglycan sacculus of the bacterium.

-

Blocking Autolysin Access: This binding physically obstructs the active sites of autolysin enzymes. The antibiotic essentially acts as a shield on the substrate.

-

Inhibition of Remodeling: With their substrate inaccessible, autolysins cannot perform the necessary hydrolytic cleavage required for cell wall expansion and separation.

-

Bacteriostasis and Phenotypic Changes: The inability to remodel the cell wall leads to a bacteriostatic effect, where cell growth and division are halted. This results in characteristic morphological changes, such as cell clumping and a twisted phenotype, as cells are unable to separate properly after division.

Quantitative Data Summary

The primary quantitative data available for this mode of action is the Minimum Inhibitory Concentration (MIC), which reflects the overall antibacterial effect. Specific kinetic data for autolysin inhibition or binding affinity to peptidoglycan has not been prominently reported in the reviewed literature.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus ATCC 29213 | 0.6 | |

| This compound | Bacillus subtilis 168 | 8 | |

| This compound | MRSA & QRSA | 2–4 |

Key Experimental Protocols

The novel mechanism of this compound was elucidated through a series of key experiments. Detailed methodologies are provided below.

Protocol: Peptidoglycan Binding Assay via HPLC

This assay quantifies the amount of this compound that binds to purified peptidoglycan by measuring the unbound fraction remaining in solution.

Methodology:

-

Preparation of Peptidoglycan: Isolate and purify peptidoglycan from a bacterial culture (e.g., S. aureus or B. subtilis) using established protocols, such as boiling in sodium dodecyl sulfate (SDS) followed by enzymatic digestion of proteins and nucleic acids, and extensive washing.

-

Binding Reaction:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).

-

In a microcentrifuge tube, combine a fixed concentration of this compound with varying amounts of purified peptidoglycan (e.g., w/w ratios of 1:0, 1:1, 1:5, 1:10).

-

Include a "buffer control" sample containing only this compound and buffer.

-

Incubate the mixtures for a defined period (e.g., 30 minutes) at room temperature with gentle agitation to allow binding to reach equilibrium.

-

-

Separation of Unbound Compound: Centrifuge the tubes at high speed (e.g., >15,000 x g) for 10-15 minutes to pellet the peptidoglycan and any bound this compound.

-

Quantification:

-

Carefully collect the supernatant, which contains the unbound this compound.

-

Analyze the supernatant by reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Monitor the absorbance at a characteristic wavelength for this compound (e.g., 280 nm).

-

-

Data Analysis: Compare the peak area of this compound in the samples incubated with peptidoglycan to the peak area of the buffer control. A reduction in peak area indicates binding.

Protocol: Cell Lysis Antagonism Assay

This whole-cell assay determines if this compound can protect bacteria from lysis induced by other antibiotics that trigger autolytic activity, demonstrating a blockade of autolysins in vivo.

Methodology:

-

Cell Culture Preparation: Grow a bacterial culture (e.g., S. aureus) to the mid-logarithmic phase (e.g., OD600 of ~0.5).

-

Assay Setup:

-

In a 96-well microplate, aliquot the bacterial culture into wells.

-

Add a lysis-inducing agent at a concentration known to cause cell lysis. Suitable agents include fosfomycin or ramoplanin, which inhibit cell wall synthesis and trigger the autolytic cascade.

-

To test wells, add this compound at various concentrations (e.g., from 0.25x to 4x MIC).

-

Include control wells: (a) cells only, (b) cells + lysis agent only, (c) cells + this compound only.

-

-

Incubation and Monitoring: Incubate the plate at 37°C with shaking. Monitor the optical density (OD600) over time (e.g., every 15-30 minutes for 4-6 hours) using a plate reader.

-

Data Analysis: Plot OD600 versus time. Lysis is indicated by a decrease in OD600. If this compound antagonizes lysis, the OD600 of wells containing both the lysis agent and this compound will decrease significantly less than wells with the lysis agent alone.

Protocol: Fluorescent Localization Microscopy

This protocol visualizes the binding target of this compound using a fluorescently labeled derivative.

Methodology:

-

Probe Synthesis: Synthesize a fluorescent conjugate of this compound (e.g., this compound-BODIPY) through chemical linkage.

-

Cell Preparation:

-

Intact Cells: Grow bacterial cells to mid-log phase, wash, and resuspend in buffer.

-

Protoplasts: Prepare protoplasts by treating intact cells with lysozyme in an osmotically stabilizing buffer to remove the peptidoglycan cell wall.

-

-

Staining:

-

Incubate both intact cells and protoplasts with the fluorescent this compound probe (e.g., at 1x or 2x MIC) for a short duration (e.g., 15-30 minutes) at room temperature.

-

Wash the cells/protoplasts gently with buffer to remove any unbound probe.

-

-

Microscopy:

-

Mount the samples on a microscope slide.

-

Visualize the samples using fluorescence microscopy with appropriate filter sets for the chosen fluorophore (e.g., BODIPY).

-

-

Data Analysis: Compare the fluorescence signal between intact cells and protoplasts. A strong signal on the surface of intact cells that is absent from protoplasts indicates that the binding target is the peptidoglycan cell wall.

Conclusion and Future Directions

The characterization of this compound as an inhibitor of peptidoglycan remodeling represents a significant advance in antibiotic research. By targeting the peptidoglycan substrate directly, it blocks the function of multiple essential autolysins simultaneously. This novel mechanism is less susceptible to target-based resistance mutations that plague many existing antibiotics. The efficacy of this compound in reducing bacterial burden in animal models of MRSA infection highlights its therapeutic potential.

Future research should focus on obtaining quantitative binding kinetics (e.g., KD values) to peptidoglycan from various species and elucidating the precise structural basis of the this compound-peptidoglycan interaction. This knowledge will be invaluable for the rational design and development of a new class of antibiotics that can effectively combat drug-resistant pathogens.

References

- 1. Evolution-guided discovery of antibiotics that inhibit peptidoglycan remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Requirement of Autolytic Activity for Bacteriocin-Induced Lysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Autolysin [chlamycollection.org]

- 4. researchgate.net [researchgate.net]

Complestatin: A Novel Glycopeptide Antibiotic with Dual-Action Antibacterial Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Complestatin, a complex glycopeptide natural product, has emerged as a promising novel antibiotic with a unique dual mechanism of action against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth overview of this compound, consolidating key data on its biological activity, detailing relevant experimental protocols, and visualizing its mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Introduction

First isolated from Streptomyces lavendulae, this compound is a bicyclic hexapeptide belonging to the glycopeptide class of antibiotics.[1] Initially investigated for its anti-complement and anti-HIV activities, recent research has highlighted its potent antibacterial properties. This compound exhibits a novel mode of action, distinguishing it from conventional antibiotics. It inhibits bacterial growth by targeting two distinct cellular processes: peptidoglycan remodeling and fatty acid biosynthesis.[2][3] This dual-action mechanism suggests a lower propensity for the development of bacterial resistance. Furthermore, this compound has demonstrated efficacy in a mouse model of MRSA skin infection, underscoring its potential as a therapeutic candidate.

Quantitative Biological Data

The antibacterial and inhibitory activities of this compound have been quantified against various bacterial strains and target enzymes. The following tables summarize the key quantitative data available in the literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 2 - 4 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 - 4 |

| Quinolone-Resistant Staphylococcus aureus (QRSA) | 2 - 4 |

Source: Data compiled from multiple studies.

Table 2: Inhibitory Activity of this compound against Staphylococcus aureus FabI

| Parameter | Value |

| IC50 | 0.3 - 0.6 µM |

Source: Data on the 50% inhibitory concentration (IC50) against the enoyl-acyl carrier protein reductase (FabI) of S. aureus.

Table 3: In Vivo Efficacy of this compound in a Murine MRSA Skin Infection Model

| Treatment | Log Reduction in CFU |

| 1% this compound (topical) | Significant reduction in bacterial burden |

Source: Data from a study evaluating the efficacy of this compound in a mouse model of skin infection.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound's antibacterial properties.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate.

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include positive (no antibiotic) and negative (no bacteria) control wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Staphylococcus aureus FabI Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of S. aureus FabI by this compound.

Materials:

-

Purified S. aureus FabI enzyme

-

This compound

-

Crotonoyl-CoA (substrate)

-

NADH (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microtiter plates

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADH, and the FabI enzyme in the wells of a microtiter plate.

-

Add varying concentrations of this compound to the wells.

-

Initiate the enzymatic reaction by adding crotonoyl-CoA.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocities for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Murine Model of MRSA Skin Infection

This protocol details an in vivo model to assess the efficacy of this compound against MRSA skin infections in mice.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

MRSA strain (e.g., USA300)

-

This compound formulation (e.g., 1% in a suitable vehicle for topical application)

-

Anesthetic

-

Shaving equipment

-

Syringes and needles

-

Calipers

-

Sterile phosphate-buffered saline (PBS)

-

Tryptic Soy Agar (TSA) plates

Procedure:

-

Anesthetize the mice and shave a small area on their backs.

-

Induce a skin infection by subcutaneous or intradermal injection of a standardized inoculum of the MRSA strain.

-

Divide the mice into treatment and control groups.

-

At a specified time post-infection (e.g., 24 hours), initiate treatment. Apply the this compound formulation topically to the infected area of the treatment group. The control group receives the vehicle alone.

-

Monitor the mice daily for signs of infection and measure the lesion size using calipers.

-

At the end of the study period (e.g., 3-7 days), euthanize the mice.

-

Excise the infected skin tissue, homogenize it in sterile PBS, and perform serial dilutions.

-

Plate the dilutions on TSA plates to determine the number of colony-forming units (CFU) per gram of tissue.

-

Calculate the log reduction in CFU in the treated group compared to the control group to determine the in vivo efficacy of this compound.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with this compound.

Dual Mechanism of Action of this compound

Caption: Dual inhibitory action of this compound on bacterial cell processes.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Boger's Retrosynthetic Analysis of this compound

Caption: Simplified retrosynthesis of this compound via Boger's approach.

Conclusion

This compound represents a significant development in the search for novel antibiotics. Its dual mechanism of action, targeting both cell wall remodeling and fatty acid synthesis, offers a promising strategy to combat antibiotic resistance. The quantitative data on its potent activity against MRSA, coupled with demonstrated in vivo efficacy, positions this compound as a strong candidate for further preclinical and clinical development. This technical guide provides a foundational resource for researchers to build upon, facilitating further investigation into this exciting class of glycopeptide antibiotics. The detailed protocols and visual representations of its mechanisms and workflows are intended to streamline future research efforts and accelerate the translation of this promising molecule into a clinically valuable therapeutic.

References

An In-depth Technical Guide to Complestatin A and B for Drug Discovery Professionals

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Attributes of Complestatin Derivatives

Introduction

This compound A and B are structurally related bicyclic hexapeptide natural products that have garnered significant interest in the scientific community for their diverse and potent biological activities. Initially isolated from Streptomyces sp., these compounds have demonstrated a range of effects, including anti-HIV activity, neuroprotection, and a novel mechanism of antibacterial action.[1] Their complex architecture and multifaceted biological profile make them compelling lead compounds for drug discovery and development.

This technical guide provides a comprehensive overview of this compound A and B, focusing on their chemical properties, biological functions, and the experimental methodologies used to characterize them. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of these promising molecules.

Chemical Structure and Properties

This compound A and B are derivatives of chloropeptin II (also known as this compound). Their core structure is a 16-membered macrocycle containing a unique biaryl linkage. The defining difference between the two derivatives lies in the oxidation state of a tryptophan residue within this macrocycle. In this compound A, this tryptophan is oxidized to a 2-oxindole, while in this compound B, it is further oxidized to a 3-hydroxy-2-oxindole.[1]

| Property | This compound A | This compound B |

| Systematic Name | neuroprotectin A | neuroprotectin B |

| Core Structure | 2-oxindole derivative of chloropeptin II | 3-hydroxy-2-oxindole derivative of chloropeptin II |

| Molecular Formula | C61H45Cl6N7O16 | C61H45Cl6N7O17 |

| Molecular Weight | 1344.75 g/mol | 1360.75 g/mol |

| Producing Organism | Streptomyces sp. MA7234, Streptomyces sp. Q27107 | Streptomyces sp. MA7234, Streptomyces sp. Q27107 |

Biological Activities and Mechanism of Action

This compound A and B exhibit a remarkable spectrum of biological activities, making them attractive candidates for therapeutic development in multiple disease areas.

Antibacterial Activity

Recent studies have revealed that this compound possesses a novel antibacterial mechanism of action. Unlike many antibiotics that inhibit cell wall synthesis (e.g., penicillin), this compound functions by preventing the breakdown of the bacterial cell wall. This inhibition of peptidoglycan remodeling is crucial for cell division and expansion, effectively trapping the bacteria and preventing their growth.[2] This unique mechanism suggests a potential for activity against bacteria that have developed resistance to traditional antibiotics. Additionally, this compound has been shown to inhibit fatty acid synthesis in bacteria, providing a secondary mode of antibacterial action.

Anti-HIV Activity

Complestatins have been identified as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. They have also been shown to inhibit the binding of the HIV envelope glycoprotein gp120 to the CD4 receptor on host cells, a crucial first step in viral entry.

Neuroprotective Effects

Isolated as "neuroprotectins," this compound A and B have demonstrated the ability to protect cultured neurons from excitotoxicity induced by glutamate and kainate.[1] This suggests a potential therapeutic application in neurodegenerative diseases where excitotoxicity is a contributing factor.

Summary of Biological Activities

| Activity | Target/Mechanism | Quantitative Data |

| Antibacterial | Inhibition of peptidoglycan remodeling; Inhibition of fatty acid synthesis | - |

| Anti-HIV | Inhibition of HIV-1 integrase; Inhibition of gp120-CD4 binding | - |

| Neuroprotection | Protection against glutamate- and kainate-induced excitotoxicity | Dose-dependent protection observed |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isolation and Purification of this compound A and B

While the specific, detailed protocol for the isolation of this compound A and B from Streptomyces sp. MA7234 or Q27107 is not fully detailed in the available literature, a general procedure can be outlined based on standard methods for isolating natural products from Streptomyces.

-

Fermentation: Streptomyces sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites, including complestatins.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The complestatins are then extracted from the mycelial cake using an organic solvent such as methanol or acetone.

-

Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound A and B. This typically involves:

-

Solid-Phase Extraction (SPE): To remove highly polar and nonpolar impurities.

-

Sephadex LH-20 Chromatography: For size-exclusion and further purification.

-

High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase C18 column with a water/acetonitrile gradient, to separate this compound A and B from each other and any remaining impurities.

-

Synthesis of this compound A and B from Chloropeptin II

This compound A and B can be synthesized from their precursor, chloropeptin II, through divergent oxidation reactions.

-

Synthesis of this compound A:

-

Dissolve chloropeptin II in a mixture of tetrahydrofuran (THF) and water.

-

Add N-bromosuccinimide (NBS) to the solution.

-

Stir the reaction at room temperature until the oxidation to the 2-oxindole is complete.

-

Purify the product by HPLC to obtain this compound A.

-

-

Synthesis of this compound B:

-

Dissolve chloropeptin II in a mixture of THF and water.

-

Add N-chlorosuccinimide (NCS) to the solution and stir.

-

Add cesium carbonate (Cs2CO3) in a mixture of dimethylformamide (DMF) and water to facilitate the formation of the 3-hydroxy-2-oxindole.

-

Purify the product by HPLC to yield this compound B.

-

Neuroprotection Assay Against Glutamate- and Kainate-Induced Excitotoxicity

The neuroprotective effects of this compound A and B are evaluated using primary neuronal cell cultures.

-

Cell Culture: Primary telencephalic neurons are isolated from chick embryos and cultured in a suitable medium.

-

Induction of Excitotoxicity: The cultured neurons are exposed to neurotoxic concentrations of glutamate or kainate.

-

Treatment: this compound A or B is added to the cell culture medium at various concentrations prior to or concurrently with the addition of the excitotoxin.

-

Assessment of Viability: After a set incubation period, neuronal viability is assessed using a standard method such as the MTT assay, which measures mitochondrial metabolic activity, or by microscopy to observe cell morphology and count surviving neurons. The results are typically expressed as a percentage of the viability of control cells not exposed to the excitotoxin.

HIV-1 gp120-CD4 Binding Inhibition Assay

The ability of complestatins to block the interaction between HIV-1 gp120 and the CD4 receptor can be assessed using an enzyme-linked immunosorbent assay (ELISA).

-

Plate Coating: A 96-well microtiter plate is coated with soluble CD4.

-

Inhibition: Recombinant gp120 is pre-incubated with varying concentrations of this compound A or B.

-

Binding: The gp120-complestatin mixture is added to the CD4-coated wells and incubated to allow for binding.

-

Detection: The plate is washed to remove unbound gp120. A primary antibody specific for gp120 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Quantification: A substrate for the enzyme is added, and the resulting colorimetric or fluorometric signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the this compound.

Visualizations: Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General workflow for the isolation and semi-synthesis of this compound A and B.

Caption: Proposed antibacterial mechanism of action for this compound.

Caption: Dual mechanism of anti-HIV action for complestatins.

Conclusion

This compound A and B represent a fascinating class of natural products with significant therapeutic potential. Their unique antibacterial mechanism of action, coupled with their anti-HIV and neuroprotective properties, makes them valuable leads for the development of new drugs to combat infectious diseases, viral infections, and neurodegenerative disorders. The synthetic pathways and experimental protocols detailed in this guide provide a solid foundation for further research and development efforts aimed at harnessing the therapeutic promise of these complex molecules. Future work will likely focus on structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties, as well as in vivo studies to validate their efficacy in disease models.

References

- 1. Neuroprotectins A and B, bicyclohexapeptides protecting chick telencephalic neuronal cells from excitotoxicity. I. Fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blocking HIV-1 entry by a gp120 surface binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Complestatin: A Dual Inhibitor of HIV and the Complement System

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Complestatin, a cyclic peptide originally isolated from Streptomyces lavendulae, has garnered significant interest in the scientific community for its potent biological activities. Initially identified as an inhibitor of the complement system, subsequent research has revealed its capacity to also inhibit the replication of the Human Immunodeficiency Virus (HIV). This dual functionality positions this compound and its analogs as intriguing candidates for therapeutic development, potentially offering a multi-pronged approach to complex disease states where both viral infection and inflammatory responses are at play. This technical guide provides an in-depth overview of the anti-HIV and complement inhibitory activities of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the relevant biological pathways and experimental workflows.

Anti-HIV Activity of this compound

This compound exerts its anti-HIV effect primarily by interfering with the early stages of the viral lifecycle, specifically by inhibiting the entry of the virus into host cells. Evidence suggests that this compound interacts with cellular components, preventing the adsorption of HIV to the cell surface.[1] This mechanism is distinct from many other antiretroviral drugs that target viral enzymes like reverse transcriptase or integrase.

Mechanism of Action: Inhibition of HIV Entry

The primary mechanism of this compound's anti-HIV activity is the inhibition of the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor.[2] This binding is a critical first step for HIV to gain entry into T-helper cells and other susceptible cells. By blocking this interaction, this compound effectively prevents the subsequent conformational changes in the viral envelope proteins that are necessary for membrane fusion and viral entry. Some studies have also suggested that this compound and its analogs may inhibit HIV-1 integrase, an enzyme essential for the integration of the viral genome into the host cell's DNA.[3][4]

Figure 1. This compound's inhibition of HIV-1 entry.

Quantitative Data: Anti-HIV Activity

The inhibitory potency of this compound and its derivatives against HIV has been quantified using various in vitro assays. The following table summarizes key data points, including the 50% effective concentration (EC50) and the 50% inhibitory concentration (IC50) for different anti-HIV effects.

| Compound | Assay | Cell Line | HIV Strain | IC50 / EC50 | Reference |

| This compound | Cytopathic Effect | MT-4 | HIV-1 | EC50: 1.6 µM | [2] |

| This compound | Syncytium Formation | MOLT-4 | HIV-1 infected | IC50: 0.5 µM | |

| This compound | gp120-CD4 Binding | - | - | IC50: 1.3 µM | |

| Chloropeptin I | Cytopathic Effect | MT-4 | HIV-1 | EC50: 1.7 µM | |

| Chloropeptin I | Syncytium Formation | MOLT-4 | HIV-1 infected | IC50: 1.1 µM | |

| Chloropeptin I | gp120-CD4 Binding | - | - | IC50: 2.0 µM | |

| Isothis compound | HIV-1 Replication | - | - | IC50: 200 nM | |

| Isothis compound | 3'-end processing/strand transfer | - | - | IC50: 200 nM | |

| Isothis compound | Strand Transfer | - | - | IC50: 4 µM | |

| This compound | HIV-1-induced cytopathicity | MT-4 | - | EC50: 2.2 µg/ml | |

| This compound | HIV-1 antigen expression | MT-4 | - | EC50: 1.5 µg/ml | |

| This compound | Focus formation | HT4-6C | - | 50% reduction: 0.9 µg/ml | |

| This compound | Cell fusion | MOLT-4 / MOLT-4/HTLV-IIIB | - | 50% inhibition: 0.9 µg/ml |

Complement Inhibition Activity of this compound

The complement system is a crucial component of the innate immune system, playing a vital role in pathogen defense and immune surveillance. However, its dysregulation can contribute to inflammation and tissue damage in various diseases. This compound was first discovered as a potent inhibitor of the complement cascade.

Mechanism of Action: Inhibition of C3 Convertase

This compound targets the central component of the complement system, C3. It binds to C3 and its activation product C3b, thereby sterically hindering the formation and function of C3 convertases (C4b2a for the classical and lectin pathways, and C3bBb for the alternative pathway). By preventing the cleavage of C3 into its active fragments, C3a and C3b, this compound effectively blocks the amplification loop of the complement cascade and the downstream generation of inflammatory mediators and the membrane attack complex (MAC).

Figure 2. This compound's inhibition of the complement cascade.

Quantitative Data: Complement Inhibition

The inhibitory activity of this compound and its analogs against the complement system has been extensively studied. The following table presents a summary of their IC50 values for the inhibition of the classical and alternative complement pathways.

| Compound | Pathway | IC50 | Reference |

| This compound | Classical | 63 µM | |

| This compound | Alternative | 12 µM | |

| This compound | C3 Cleavage by C3 Convertase | 28 µM | |

| [Trp(Me)4]-Ac-compstatin | - | 205 nM | |

| Ac-I--INVALID-LINK--I-NH2 (Cp20) | - | 62 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-HIV and complement inhibitory activities of this compound.

Anti-HIV Assays

1. Syncytium Formation Assay

This assay quantifies the ability of a compound to inhibit HIV-induced cell fusion, which results in the formation of large, multinucleated cells called syncytia.

-

Materials:

-

Chronically HIV-1 infected cell line (e.g., J1.1)

-

CD4+ T-cell line (e.g., 1G5, CEM-SS)

-

This compound or test compound

-

96-well microtiter plates

-

Culture medium (e.g., RPMI 1640 with 10% FBS)

-

Luciferase assay system (if using a reporter cell line like 1G5)

-

Microplate reader

-

-

Protocol:

-

Seed the CD4+ T-cell line (e.g., 1G5) and the chronically infected cell line (e.g., J1.1) at a density of 1 x 10^6 cells/mL.

-

In a 96-well plate, co-culture 100 µL of each cell suspension.

-

Add serial dilutions of this compound or the test compound to the co-culture.

-

Include a positive control (no inhibitor) and a negative control (e.g., an anti-CD4 antibody).

-

Incubate the plate at 37°C for 12-48 hours.

-

If using a luciferase reporter system, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

Alternatively, visualize and count syncytia under a light microscope.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits syncytium formation by 50%.

-

Figure 3. Workflow for a syncytium formation assay.

2. p24 Antigen Capture ELISA

This assay measures the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a marker of viral replication.

-

Materials:

-

HIV-1 permissive cell line (e.g., MT-4, PM1)

-

HIV-1 stock

-

This compound or test compound

-

96-well microtiter plates

-

Culture medium

-

Commercial p24 antigen ELISA kit

-

-

Protocol:

-

Seed the permissive cell line in a 96-well plate.

-

Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 2 hours).

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plate at 37°C for a period of time (e.g., 3-7 days) to allow for viral replication.

-

Collect the cell culture supernatants.

-

Quantify the p24 antigen concentration in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.

-

Calculate the EC50 value, which is the concentration of the compound that reduces p24 production by 50%.

-

Figure 4. Workflow for a p24 antigen capture ELISA.

Complement Inhibition Assay

Hemolytic Assay (CH50)

This is a classic functional assay to measure the total activity of the classical complement pathway. It determines the dilution of serum required to lyse 50% of a standardized suspension of antibody-sensitized sheep red blood cells (SRBCs).

-

Materials:

-

Sheep red blood cells (SRBCs)

-

Rabbit anti-SRBC antibody (hemolysin)

-

Normal human serum (NHS) as a source of complement

-

Veronal buffered saline (VBS)

-

This compound or test compound

-

96-well U-bottom plates

-

Spectrophotometer

-

-

Protocol:

-

Sensitization of SRBCs: Wash SRBCs with VBS and incubate them with a sub-agglutinating dilution of hemolysin to create antibody-sensitized SRBCs (EA).

-

Assay Setup: In a 96-well plate, prepare serial dilutions of NHS in VBS.

-

Add a fixed concentration of this compound or the test compound to each dilution of NHS.

-

Add a standardized suspension of EA to each well.

-

Include controls for 0% lysis (EA in VBS) and 100% lysis (EA in water).

-

Incubate the plate at 37°C for 30-60 minutes.

-

Centrifuge the plate to pellet the intact cells.

-

Transfer the supernatants to a new flat-bottom plate and measure the absorbance of the released hemoglobin at 414 nm.

-

Calculate the percentage of hemolysis for each serum dilution.

-

Determine the CH50 unit, which is the reciprocal of the serum dilution that causes 50% hemolysis. The inhibitory effect of this compound is determined by the increase in the CH50 value.

-

Figure 5. Workflow for a hemolytic (CH50) assay.

Conclusion

This compound and its derivatives represent a promising class of molecules with dual inhibitory activities against both HIV and the complement system. Their unique mechanism of action, particularly in the context of HIV entry inhibition, offers a potential advantage in combating drug-resistant viral strains. Furthermore, their ability to potently modulate the complement cascade opens up therapeutic possibilities for a wide range of inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this fascinating peptide. Further research into the structure-activity relationships of this compound analogs is warranted to optimize their potency, selectivity, and pharmacokinetic properties for clinical applications.

References

- 1. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of HIV-1-mediated syncytium formation and virus replication by the lipophosphoglycan from Leishmania donovani is due to an effect on early events in the virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The complestatins as HIV-1 integrase inhibitors. Efficient isolation, structure elucidation, and inhibitory activities of isothis compound, chloropeptin I, new complestatins, A and B, and acid-hydrolysis products of chloropeptin I - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin of Complestatin's Bioactivity: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Complestatin, a cyclic heptapeptide antibiotic, exhibits a fascinating dual bioactivity, targeting both viral and bacterial pathogens through distinct mechanisms of action. This technical guide provides a comprehensive exploration of the origins of this compound's bioactivity, detailing its molecular targets, summarizing key quantitative data, and providing in-depth experimental protocols for the assays used to elucidate its functions. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this multifaceted natural product.

Introduction

This compound was first identified as a potent inhibitor of the complement system. Subsequent research, however, revealed its significant therapeutic potential as both an antiviral and an antibacterial agent. This guide delves into the two primary origins of its bioactivity: the inhibition of HIV-1 integrase and the disruption of bacterial cell wall synthesis and fatty acid metabolism. Understanding these distinct mechanisms is crucial for the development of this compound and its analogs as potential therapeutic agents.

Antiviral Bioactivity: Inhibition of HIV-1 Integrase

The primary antiviral activity of this compound stems from its ability to inhibit the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2][3] This enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step known as strand transfer. By binding to the integrase, this compound effectively blocks this process, thereby halting viral replication.

Quantitative Data: Anti-HIV Activity

The following table summarizes the inhibitory activity of this compound against HIV-1 integrase and in cell-based assays.

| Assay Type | Parameter | This compound Potency |

| HIV-1 Integrase Inhibition | IC50 (3'-end processing/strand transfer) | 200 nM |

| HIV-1 Integrase Inhibition | IC50 (strand transfer) | 4 µM |

| Cell-Based Anti-HIV Assay | EC50 (HIV-1 replication in cells) | 200 nM |

Experimental Protocols

This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor Substrate (DS) DNA (biotin-labeled HIV-1 LTR U5 dsDNA)

-

Target Substrate (TS) DNA (3'-modified dsDNA)

-

Streptavidin-coated 96-well plates

-

Reaction Buffer (specific composition may vary, but typically contains a buffering agent like MOPS or HEPES, salts like NaCl and MgCl2 or MnCl2, and a reducing agent like DTT)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., Wash Buffer with 2% BSA)

-

HRP-conjugated antibody against the TS DNA modification

-

TMB substrate

-

Stop Solution (e.g., 2N H2SO4)

Procedure:

-

Plate Preparation: Add 100 µL of DS DNA solution to each well of a streptavidin-coated 96-well plate. Incubate for 30 minutes at 37°C to allow the biotinylated DNA to bind to the plate.

-

Washing: Aspirate the liquid and wash the wells five times with 300 µL of Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.

-

Integrase Binding: Aspirate the blocking buffer and wash the wells three times with 200 µL of Reaction Buffer. Add 100 µL of diluted HIV-1 integrase in Reaction Buffer to each well and incubate for 30 minutes at 37°C.

-

Inhibitor Addition: Wash the wells three times with 200 µL of Reaction Buffer. Add 50 µL of Reaction Buffer containing various concentrations of this compound (or control) to the wells. Incubate for 5 minutes at room temperature.

-

Strand Transfer Reaction: Initiate the reaction by adding 50 µL of TS DNA to each well. Incubate for 30 minutes at 37°C.

-

Detection: Wash the wells five times with 300 µL of Wash Buffer. Add 100 µL of HRP-conjugated antibody and incubate for 30 minutes at 37°C.

-

Signal Development: Wash the wells five times with 300 µL of Wash Buffer. Add 100 µL of TMB substrate and incubate for 10 minutes at room temperature in the dark.

-